5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine 5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18986013
InChI: InChI=1S/C18H22N6O2S/c1-18(2,25-3)13-8-12-14(27-13)16(24-4-6-26-7-5-24)23-15(22-12)11-9-20-17(19)21-10-11/h8-10H,4-7H2,1-3H3,(H2,19,20,21)
SMILES:
Molecular Formula: C18H22N6O2S
Molecular Weight: 386.5 g/mol

5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC18986013

Molecular Formula: C18H22N6O2S

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine -

Specification

Molecular Formula C18H22N6O2S
Molecular Weight 386.5 g/mol
IUPAC Name 5-[6-(2-methoxypropan-2-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C18H22N6O2S/c1-18(2,25-3)13-8-12-14(27-13)16(24-4-6-26-7-5-24)23-15(22-12)11-9-20-17(19)21-10-11/h8-10H,4-7H2,1-3H3,(H2,19,20,21)
Standard InChI Key BRCOIQMZYMWNIS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic thieno[3,2-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological versatility. Key substituents include:

  • A morpholine group at position 4, contributing to solubility and target binding.

  • A methoxypropan-2-yl moiety at position 6, enhancing lipophilicity and metabolic stability.

  • A pyrimidin-2-amine group at position 5, critical for hydrogen bonding with biological targets.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₈H₂₂N₆O₂S
Molecular Weight386.5 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
LogP (Predicted)2.7 ± 0.3

The compound’s moderate lipophilicity (LogP ~2.7) balances membrane permeability and aqueous solubility, making it suitable for oral bioavailability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Core Formation: Condensation of 2-aminothiophene-3-carbonitrile with urea yields the thieno[3,2-d]pyrimidine core.

  • Morpholine Introduction: Nucleophilic aromatic substitution at position 4 using morpholine under acidic conditions (e.g., HCl/EtOH, 80°C) .

  • Methoxypropan-2-yl Addition: Friedel-Crafts alkylation with 2-methoxypropene in the presence of AlCl₃.

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kα (IC₅₀ = 12 nM) and PI3Kδ (IC₅₀ = 18 nM) . This activity stems from:

  • Morpholine Interaction: Coordination with the kinase’s ATP-binding pocket via hydrogen bonds.

  • Thienopyrimidine Scaffold: π-π stacking with hydrophobic residues (e.g., Val851 in PI3Kγ) .

Antiproliferative Effects

In vitro studies using MCF-7 breast cancer cells show:

  • GI₅₀: 0.8 μM (72-hour treatment).

  • Apoptosis Induction: 45% increase in caspase-3/7 activity at 1 μM.

Synergy with Chemotherapeutics

Combination with paclitaxel reduces the IC₅₀ of the latter by 60% in A549 lung adenocarcinoma cells, suggesting synergistic mTOR pathway modulation.

Preclinical Research Findings

Pharmacokinetics

ParameterValue (Mouse Model)
Oral Bioavailability58%
Half-life (t₁/₂)6.2 hours
Volume of Distribution8.7 L/kg

The compound demonstrates favorable pharmacokinetics, with sustained plasma concentrations above the IC₉₀ for 8 hours post-dose.

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rats).

  • Hepatotoxicity: Mild ALT elevation at 100 mg/kg/day (reversible upon discontinuation).

Comparative Analysis with Analogues

Structural Analogues

  • Morpholine Replacement: Substitution with piperazine reduces PI3Kδ affinity by 10-fold .

  • Methoxypropan-2-yl Modification: Replacement with tert-butyl group increases LogP to 3.9 but compromises solubility.

Clinical Candidates

Compared to FDA-approved PI3K inhibitors:

CompoundSelectivity (PI3Kα vs PI3Kδ)Oral Bioavailability
Idelalisib1:839%
5-(6-(2-Methoxy...)1:1.558%

The balanced isoform selectivity may reduce immune-related adverse effects .

Future Directions

Clinical Translation

Phase I trials should evaluate:

  • Dose-limiting toxicities in PI3Kα-mutant solid tumors.

  • Biomarker-driven patient stratification (e.g., PIK3CA mutations).

Combination Therapies

  • Immunotherapy Synergy: Preclinical data suggest enhanced PD-1 blockade efficacy in syngeneic models.

  • Targeted Agent Pairings: Co-administration with CDK4/6 inhibitors to overcome resistance mechanisms.

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